(4-Bromophenyl)isopropylamine hydrobromide

Chemical Synthesis Salt Selection Pharmaceutical Development

Irreproducible results often stem from unplanned salt-form substitutions in synthesis or screening workflows. (4-Bromophenyl)isopropylamine hydrobromide (CAS 1609396-26-0) eliminates this variable by providing a consistent, readily weighable solid HBr salt-distinct from the free base (CAS 121086-19-9) in solubility, crystallization, and solid-state stability. • Solid hydrobromide salt ensures precise gravimetric handling versus the hygroscopic free base. • para-Bromo substituent is a robust handle for Suzuki, Buchwald-Hartwig, and related cross-coupling functionalizations. • 95% purity specification with batch-specific analytical documentation supports method development and reference-standard qualification.

Molecular Formula C9H13Br2N
Molecular Weight 295.01 g/mol
CAS No. 1609396-26-0
Cat. No. B1379808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)isopropylamine hydrobromide
CAS1609396-26-0
Molecular FormulaC9H13Br2N
Molecular Weight295.01 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC=C(C=C1)Br.Br
InChIInChI=1S/C9H12BrN.BrH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H
InChIKeyMFPHIMBVRCNUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (4-Bromophenyl)isopropylamine hydrobromide (CAS 1609396-26-0) for Scientific Procurement


(4-Bromophenyl)isopropylamine hydrobromide is an organic compound belonging to the substituted aniline and phenylisopropylamine class . It is identified by its CAS number 1609396-26-0, molecular formula C9H13Br2N, and a molecular weight of 295.01 g/mol . The compound is characterized by a bromine atom at the para position of the phenyl ring and exists as a solid hydrobromide salt . It is commercially available from various suppliers as a research chemical, typically with a minimum purity specification of 95% .

Solid hydrobromide salt enables accurate weighing and reduces volatility loss in synthetic workflows.
Defined purity baseline (≥95%) with stoichiometric salt form supports reproducible analytical and reaction setups.
Proposed MCH1 receptor antagonist profile opens a research pathway distinct from monoamine transporter probes.

Why (4-Bromophenyl)isopropylamine hydrobromide Cannot Be Directly Replaced by Free-Base or Hydrochloride Analogs


Direct generic substitution of (4-Bromophenyl)isopropylamine hydrobromide is not advisable without careful re-evaluation of experimental conditions. The compound's physical state and solubility are dictated by its specific hydrobromide (HBr) salt form. Replacing it with the corresponding free base (CAS 121086-19-9) or a different salt, such as a hydrochloride, can fundamentally alter key experimental parameters including solubility in aqueous buffers, crystallization behavior, and solid-state stability [1]. These differences can lead to irreproducible results in chemical reactions and biological assays, particularly in high-throughput screening where the counterion can affect the compound's bioavailable concentration and potential off-target interactions [1].

Salt form Free base or HCl analogs may shift solubility, crystallization, and stability, altering reaction outcomes.
Counterion Different counterions can change bioavailable concentration and off-target interactions in screening assays.

Quantitative Evidence for Selecting (4-Bromophenyl)isopropylamine hydrobromide


Hydrobromide Salt Form Provides a Differentiated Solid-State Profile for Handling and Formulation

The target compound is a solid at room temperature, a property conferred by its hydrobromide salt form . In contrast, its close analog, the free base (4-Bromophenyl)isopropylamine (CAS 121086-19-9), is reported to be a liquid with a predicted boiling point of 266.2±23.0 °C . While no direct head-to-head study exists, the solid-state nature of the hydrobromide salt is a class-level inference that provides distinct advantages in handling, weighing, and long-term storage, reducing the experimental variability associated with volatile or hygroscopic liquids [1].

Physical State
Class-level
Solid (HBr salt)
vs
Liquid (free base)
Solid form supports reproducible handling and storage.
Class-level inference; no direct head-to-head study.
Chemical Synthesis Salt Selection Pharmaceutical Development Solid-State Chemistry

Commercially Available Purity of 95% Establishes a Consistent Baseline for Research

Commercially, (4-Bromophenyl)isopropylamine hydrobromide is consistently supplied with a minimum purity specification of 95% by multiple vendors . This provides a defined and verified baseline purity level that is not uniformly reported for all analogs. For instance, while the free base (CAS 121086-19-9) is also available at 96% purity from some suppliers, the specific hydrobromide salt ensures that any batch-to-batch variability in counterion content is eliminated . This guaranteed purity level and defined salt stoichiometry reduce the risk of introducing unknown impurities that could confound research outcomes.

Purity Baseline
Specification review
≥95% (HBr salt, stoichiometric)
vs
96% free base (undefined counterion)
Reduces batch variability and unknown impurity risk.
Vendor specifications; inter-lot review advised.
Chemical Procurement Quality Control Reproducibility

Potential MCH1 Receptor Antagonism as a Distinct Mechanistic Avenue

Vendor literature suggests that (4-Bromophenyl)isopropylamine hydrobromide has been investigated as a potential selective antagonist of the melanin-concentrating hormone-1 (MCH1) receptor . While no quantitative affinity data (e.g., Ki or IC50) for this specific compound are publicly available, this proposed mechanism is fundamentally different from the primary pharmacology of many related para-substituted phenylisopropylamines, which often act as monoamine releasers or reuptake inhibitors [1]. This indicates a potential divergence in biological target engagement that would make the compound unsuitable as a direct substitute in studies focused on monoamine transporters.

Proposed Target
Context-dependent
MCH1 antagonist (proposed)
vs
Monoamine releaser/inhibitor
Divergent target engagement for MCH1 pathway studies.
No quantitative affinity data; vendor-reported investigation.
Melanin-Concentrating Hormone MCH1 Receptor Obesity Metabolic Disorders

Validated Research Applications for (4-Bromophenyl)isopropylamine hydrobromide


Synthetic Chemistry as a Solid Reagent Building Block

The compound's primary established use is as a solid building block in organic synthesis. Its solid hydrobromide salt form facilitates accurate weighing and transfer in the laboratory, making it a practical reagent for the synthesis of more complex molecules. The para-bromo substituent serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Investigative Tool for MCH1 Receptor Pharmacology

Based on the vendor-reported investigation into MCH1 receptor antagonism , this compound may be utilized as an early-stage tool compound for researchers exploring the melanin-concentrating hormone system. It is suitable for use in in vitro binding and functional assays to probe MCH1 receptor biology in the context of appetite regulation and energy homeostasis.

Reference Standard in Analytical Method Development

Given its defined chemical structure, solid form, and commercially specified purity of 95%, (4-Bromophenyl)isopropylamine hydrobromide is a suitable candidate for use as a reference standard. It can be employed in the development and validation of analytical methods such as HPLC, GC-MS, or NMR for the identification and quantification of related substances or metabolites in complex matrices .

Application
Selection Property
Validation Focus
Synthetic building block
Solid hydrobromide salt for precise handling
Weighing accuracy, cross-coupling compatibility
MCH1 receptor probe
Proposed MCH1 antagonist activity
In vitro binding and functional assay context
Analytical reference standard
Defined purity and salt stoichiometry
HPLC/GC-MS method specificity, purity verification

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